molecular formula C9H8BrNO4 B5719900 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol

Cat. No.: B5719900
M. Wt: 274.07 g/mol
InChI Key: CARLZVQDCYXBNQ-NSCUHMNNSA-N
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Description

4-Bromo-2-methoxy-6-(2-nitrovinyl)phenol is a phenolic compound featuring a bromo substituent at the 4-position, a methoxy group at the 2-position, and a nitrovinyl group at the 6-position. The compound’s synthesis likely involves condensation reactions, similar to β-nitrostyrene derivatives produced via the Henry reaction .

Properties

IUPAC Name

4-bromo-2-methoxy-6-[(E)-2-nitroethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-8-5-7(10)4-6(9(8)12)2-3-11(13)14/h2-5,12H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARLZVQDCYXBNQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methoxyphenol, followed by the introduction of the nitrovinyl group through a nitration reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrovinyl group can undergo redox reactions, potentially generating reactive oxygen species that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole-Substituted Analog

Compound: 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol

  • Molecular Formula : C₂₀H₁₅BrN₂O₂
  • Structure : Features a benzimidazole ring instead of the nitrovinyl group.
  • Properties: Forms chelate complexes with metals due to three coordination sites (phenolic O, benzimidazole N) . Triclinic crystal system (space group P1) with lattice parameters a = 12.377 Å, b = 13.201 Å, c = 17.474 Å . Stable in organic solvents like DMSO and DMF .

Comparison : The benzimidazole analog exhibits stronger metal-binding capabilities but lacks the nitro group’s electron-withdrawing effects, which may reduce redox reactivity compared to the nitrovinyl derivative .

Nitropropenyl-Substituted Analog

Compound: 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol

  • Molecular Formula: C₁₀H₁₀BrNO₄
  • Molecular Weight : 288.09 g/mol
  • Structure : Contains a nitropropenyl group instead of nitrovinyl.

Iminomethyl-Substituted Analogs

4-Bromo-2-Methoxy-6-(((5-Methyl-1,3,4-Thiadiazol-2-yl)Imino)Methyl)Phenol
  • Molecular Formula : C₁₁H₁₀BrN₃O₂S
  • Properties: Dark yellow solid with a melting point of 248°C . IR peaks: 3323 cm⁻¹ (phenolic -OH), 1633 cm⁻¹ (C=N azomethine) . UV-Vis absorption at 282 nm (π→π* transition) and 368 nm (n→π* azomethine) .
2-Bromo-4-Chloro-6-[(E)-(2-Chloro-Phenyl)Iminomethyl]Phenol
  • Molecular Formula: C₁₃H₈BrCl₂NO
  • Synthesis : Schiff base formation between 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine .
  • Crystal Data : R factor = 0.032, indicating high structural precision .

Comparison: Iminomethyl analogs exhibit strong hydrogen-bonding networks due to azomethine groups, enhancing thermal stability. However, they lack the nitro group’s electron-deficient character, which may limit applications in electrophilic reactions .

Nitrophenol Derivatives

Compound: 2-Bromo-4-Methoxy-6-Nitrophenol

  • CAS : 115929-59-4
  • Molecular Formula: C₇H₆BrNO₄
  • Properties: Molecular weight: 248.03 g/mol . No direct bioactivity data, but nitro groups are associated with antimicrobial properties .

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